

comparative analysis of different synthetic routes to C18H12N6O2S

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Compound of Interest

Compound Name: C18H12N6O2S

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A comparative analysis of synthetic routes to **C18H12N6O2S**, specifically 4-(4-aminophenyl)-6-(4-nitrophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile, reveals that the Biginelli reaction is a prominent and versatile method for its synthesis. This one-pot, three-component condensation reaction offers a straightforward approach to constructing the dihydropyrimidine core. The primary variables in these synthetic routes are the choice of catalyst and reaction conditions, which significantly impact reaction efficiency, yield, and environmental footprint.

Comparative Analysis of Catalytic Systems

The classical Biginelli reaction often suffers from harsh conditions and low yields.^[1] To address these limitations, various catalytic systems have been developed. This guide compares several modern approaches, including the use of Brønsted acidic ionic liquids, heteropoly acids, copper(II) chloride under mechanochemical conditions, and deep eutectic solvents.

Data Presentation

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of dihydropyrimidine-2-thiones, which are structurally related to the target molecule.

Catalyst System	Aldehyde	Active Methyl ene Compound	Thiourea	Molar Ratio (Ald:A MC:Thiourea:Cat)	Temperature (°C)	Time	Yield (%)	Reference
[Btto][p-TSA] (Ionic Liquid)	Aromatic	Ethyl Acetoacetate	Thiourea	1:1:1.5:0.05	90	30 min	85-95	[1]
[Btto][p-TSA] (Ionic Liquid)	Aromatic	Ethyl Acetoacetate	Thiourea	1:1:1.5:0.05	30	10 h	82-94	[1]
H4[PVW11O40] · 32H2O on Clay	Aromatic	Methyl Acetoacetate	Thiourea	Not Specified	Solvent-free	Not Specified	High	[2]
CuCl2-2H2O (Grindstone)	Benzaldehyde	Ethyl Acetoacetate	Thiourea	1:1:1:catalytic	Room Temp	2-5 min grinding, 20 min standing	Good	[3]
Choline chloride /2ZnCl2 (DES)	Benzaldehyde	Malononitrile	Thiourea	1:1:1:0.15	80	2 h	62	[4]
Ferric chloride /HCl	2-Hydroxybenzaldehyde	Methyl Cyanoacetate	Thiourea	Not Specified	Reflux	Not Specified	80	[5]

Experimental Protocols

General Procedure for the Synthesis of 3,4-Dihydropyrimidine-2(1H)-thiones using a Brønsted Acidic Ionic Liquid Catalyst[1]

A mixture of an aromatic aldehyde (3 mmol), a β -ketoester (3 mmol), thiourea (4.5 mmol), and [Btto][p-TSA] (0.15 mmol) is stirred in a reaction vessel. The reaction can be carried out under two conditions:

- Heated at 90 °C without a solvent for 30 minutes.
- Stirred at 30 °C under solvent-free conditions for 10 hours.

The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by stirring for 5 minutes. The resulting solid product is collected by suction filtration, washed thoroughly with cold water, and then recrystallized from ethanol to obtain the pure dihydropyrimidine-2(1H)-thione.

Procedure for Grindstone Chemistry Synthesis of 3,4-Dihydropyrimidine-2(1H)-thiones[3]

A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), thiourea (1 mmol), and a catalytic amount of CuCl₂·2H₂O is ground together in a mortar and pestle for 2-5 minutes. The resulting solid mass is left to stand for 20 minutes. Subsequently, the solid is washed with cold water, collected by filtration, and dried. The crude product is then recrystallized from hot ethanol to yield the pure product. The progress of the reaction can be monitored by TLC.

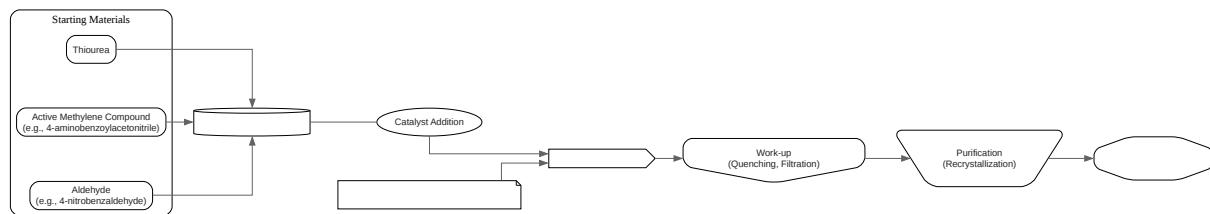
Synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using a Deep Eutectic Solvent[4]

A solvent-free reaction is carried out by mixing benzaldehyde (2 mmol), malononitrile (2 mmol), thiourea (2 mmol), and the deep eutectic solvent ChCl:2ZnCl₂ (0.3 mmol) as the catalyst. The mixture is heated at 80°C for 2 hours. The reaction's progress is monitored, and upon

completion, the product is isolated and purified. This method has been shown to be effective, with the catalyst being recoverable and reusable.[4]

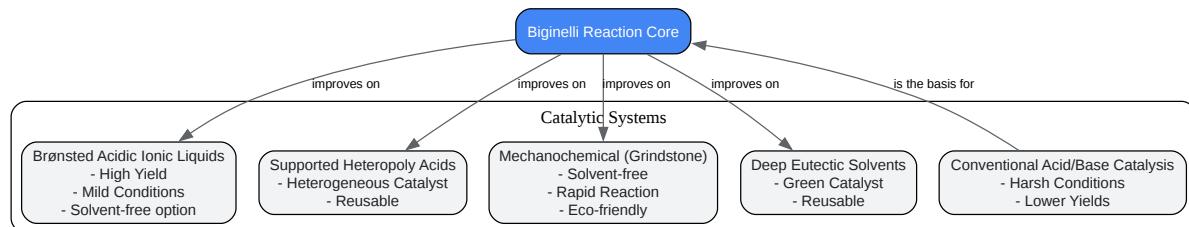
Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow of the Biginelli reaction and the logical relationship between different catalytic approaches.



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Caption: General workflow of the one-pot Biginelli synthesis.

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Caption: Comparison of different catalytic approaches for the Biginelli reaction.

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